molecular formula C22H20N4O5 B2709120 3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 879451-76-0

3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2709120
CAS No.: 879451-76-0
M. Wt: 420.425
InChI Key: MFHNCOYRAVGNJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline core with three distinct substituents:

  • A 3-methoxypropyl group at position 3 (R₁), contributing to hydrophilicity and conformational flexibility.
  • A methyl group at position 10 (R₂), enhancing steric stability.

Pyrimido[4,5-b]quinolines are of significant interest in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with enzymes like kinases and topoisomerases .

Properties

IUPAC Name

3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-24-17-10-4-3-9-16(17)19(27)18-21(24)23-20(25(22(18)28)11-6-12-31-2)14-7-5-8-15(13-14)26(29)30/h3-5,7-10,13H,6,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHNCOYRAVGNJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CCCOC)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-methoxypropyl)-10-methyl-2-(3-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a complex heterocyclic molecule with significant potential in medicinal chemistry. Its unique structure combines a pyrimidine and quinoline framework, which is known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N4O5C_{22}H_{20}N_{4}O_{5} with a molecular weight of approximately 420.425 g/mol. The structural features include:

  • Pyrimidoquinoline core : This fused bicyclic system is recognized for its diverse biological activities.
  • Functional groups : The presence of a methoxypropyl group and a nitrophenyl group enhances its solubility and potential bioactivity.

While specific mechanisms for this compound are not fully elucidated, related compounds in the pyrimidoquinoline class have demonstrated the ability to inhibit poly(ADP-ribose) polymerase (PARP-1), an enzyme involved in DNA repair. Inhibition of PARP-1 can lead to increased cytotoxicity in cancer cells with defective DNA repair pathways. This suggests that this compound may exhibit similar activity.

Biological Activity

Research indicates that compounds within the pyrimidoquinoline family possess significant biological activities including:

  • Antiproliferative Effects : Studies have shown that related analogues exhibit growth-inhibitory potency against various cancer cell lines. For instance, quinolone derivatives have demonstrated substantial decreases in cell viability in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines at concentrations as low as 10 µM .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineGI50 (µM)
6Br-CaQPC-310
3aPC-348
3bPC-328
3cPC-337
4gMDA-MB-231<30

Case Studies

  • Cancer Cell Lines : In vitro studies have shown that compounds similar to this compound significantly reduce cell viability in MDA-MB-231 cells by over 50% at concentrations around 25 µM. This suggests a strong potential for development as an anticancer agent .
  • Nonsense Mutation Suppression : A patent application has noted that pyrimidoquinoline derivatives may act as suppressors for nonsense mutations. These mutations introduce premature stop codons in mRNA, leading to non-functional proteins. The ability of these compounds to facilitate "read-through" of stop codons could provide therapeutic avenues for genetic disorders associated with such mutations.

Safety and Handling

Due to the presence of nitro groups within its structure, careful handling of this compound is advised as nitro compounds can be reactive. Specific safety data regarding this compound remains limited; thus, laboratory safety protocols should be strictly followed during experimentation.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural variations among analogs include substituent positions, alkyl/aryl groups, and nitro/methoxy functionalization. These differences influence molecular weight, polarity, and bioactivity.

Table 1: Structural and Molecular Comparison
Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound: 3-(3-Methoxypropyl)-10-Methyl-2-(3-Nitrophenyl)Pyrimidoquinoline-4,5-dione 3-(3-Methoxypropyl), 10-Methyl, 2-(3-Nitro) C₂₂H₂₀N₄O₅* ~406.4† Enhanced hydrophilicity from methoxypropyl; nitro at meta position on aryl
3-(2-Methoxyethyl)-10-Methyl-2-(4-Nitrophenyl)Pyrimidoquinoline-4,5-dione 3-(2-Methoxyethyl), 10-Methyl, 2-(4-Nitro) C₂₁H₁₈N₄O₅ 406.40 Shorter methoxy chain (ethyl vs. propyl); nitro at para position
10-(4-Methylphenyl)-7-Nitropyrimidoquinoline-2,4-dione 10-(4-Methylphenyl), 7-Nitro C₁₈H₁₂N₄O₄ 348.32 Nitro at position 7; methylphenyl at position 10
3-Butyl-10-(3-Fluorophenyl)Pyrimidoquinoline-2,4-dione 3-Butyl, 10-(3-Fluorophenyl) C₂₁H₁₈FN₃O₂ 363.38 Fluorine substitution enhances lipophilicity; butyl chain increases bulk
2-Cyclobutyl-10-Methyl-3-PhenylPyrimidoquinoline-4,5-dione 2-Cyclobutyl, 10-Methyl, 3-Phenyl C₂₂H₁₉N₃O₂ 357.41 Cyclobutyl group introduces steric hindrance; phenyl at position 3

*Estimated based on ; †Calculated from .

Impact of Substituents on Bioactivity and Physicochemical Properties

A. Methoxyalkyl Chain Length (R₁):
  • 3-Methoxypropyl (Target Compound): The longer chain increases solubility compared to shorter methoxyethyl analogs (e.g., ) but may reduce membrane permeability .
  • 2-Methoxyethyl (): Shorter chain improves metabolic stability in vivo due to reduced oxidation susceptibility .
B. Nitro Group Position (R₃):
  • 7-Nitro (): Nitro at position 7 may interfere with π-stacking interactions in DNA intercalation, reducing anticancer efficacy compared to aryl-substituted derivatives .
C. Aryl Substitutions (R₂/R₃):
  • Fluorophenyl (): Fluorine’s electronegativity enhances binding to hydrophobic pockets in proteins, as seen in kinase inhibitors .

Q & A

Q. Methodological Approach :

  • Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substituent variations (e.g., replacing nitro with cyano or methoxy groups) .
  • Use molecular docking to predict binding affinities to targets like topoisomerase II or kinase enzymes, followed by in vitro validation using enzyme inhibition assays .

What spectroscopic techniques are essential for confirming the structure and purity of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assign signals for the pyrimidine (δ 7.8–8.5 ppm for aromatic protons) and quinoline cores (δ 6.5–7.5 ppm). Methoxypropyl substituents show characteristic triplet signals near δ 3.4–3.6 ppm .
  • IR Spectroscopy : Confirm carbonyl stretching vibrations (C=O at ~1680–1720 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (e.g., [M+H]⁺ at m/z 447.1542 for C₂₄H₂₂N₄O₅) and rule out impurities .

How can researchers optimize the pharmacokinetic properties of this compound without compromising its bioactivity?

Advanced Research Question
Strategies :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages on the methoxypropyl chain) to enhance solubility and bioavailability .
  • Salt Formation : Pair the nitro group with counterions (e.g., sodium or hydrochloride salts) to improve aqueous stability .
  • Lipophilicity Adjustment : Replace the 3-nitrophenyl group with a 3-aminophenyl moiety to balance membrane permeability and metabolic clearance .

Q. Validation :

  • Use HPLC-MS to monitor metabolic stability in liver microsomes.
  • Perform logP measurements (octanol-water partition coefficient) to assess hydrophobicity changes .

What experimental designs are recommended for evaluating the anticancer potential of this compound?

Advanced Research Question

  • In Vitro Screening : Test against a panel of cancer cell lines (e.g., MCF-7, HeLa, A549) using MTT assays. Include dose-response curves (IC₅₀ values) and compare to reference drugs (e.g., doxorubicin) .
  • Mechanistic Studies :
    • Apoptosis Assays : Annexin V/PI staining to quantify programmed cell death.
    • Cell Cycle Analysis : Flow cytometry to identify phase-specific arrest (e.g., G2/M phase blockage) .
  • In Vivo Models : Use xenograft mice to evaluate tumor suppression efficacy and toxicity profiles (e.g., liver/kidney function markers) .

How do substituent modifications at position 2 (3-nitrophenyl) affect the compound’s electronic properties?

Advanced Research Question
The 3-nitrophenyl group is a strong electron-withdrawing moiety, which:

  • Reduces electron density on the pyrimidine ring, as shown by DFT calculations (e.g., HOMO-LUMO gap narrowing).
  • Enhances reactivity in electrophilic substitutions but may reduce nucleophilic attack susceptibility .

Q. Experimental Validation :

  • Cyclic Voltammetry : Measure redox potentials to quantify electron-withdrawing effects.
  • UV-Vis Spectroscopy : Monitor absorption shifts (λₘₐₐ) upon substituent replacement to correlate electronic effects with bioactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.